molecular formula C56H76O8P2Pd B15250048 dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate

Cat. No.: B15250048
M. Wt: 1045.6 g/mol
InChI Key: MHDRUZGMPXBVQJ-UHFFFAOYSA-L
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Description

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate: is a complex organometallic compound that combines a phosphine ligand with palladium acetate. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate typically involves the reaction of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane with palladium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate is primarily involved in catalytic reactions, including:

Common Reagents and Conditions

    Reagents: Aryl halides, organoboron compounds, organozinc compounds, and organostannanes.

    Conditions: Typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is particularly valued for its ability to facilitate the formation of carbon-carbon bonds with high efficiency and selectivity .

Biology and Medicine

In biological and medicinal research, the compound is used to synthesize molecules with potential therapeutic properties. Its role in forming biaryl structures is crucial for developing new drugs and studying biological pathways .

Industry

In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and advanced materials. Its catalytic properties enable efficient and cost-effective synthesis processes .

Mechanism of Action

The mechanism of action of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate involves several key steps:

These steps are crucial for the catalytic cycle, enabling the efficient formation of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
  • Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
  • Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Uniqueness

Compared to similar compounds, dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate offers unique advantages in terms of stability and reactivity. Its specific ligand structure provides enhanced catalytic activity and selectivity, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C56H76O8P2Pd

Molecular Weight

1045.6 g/mol

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate

InChI

InChI=1S/2C26H35O2P.2C2H4O2.Pd/c2*1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;2*1-2(3)4;/h2*9-11,16-21H,3-8,12-15H2,1-2H3;2*1H3,(H,3,4);/q;;;;+2/p-2

InChI Key

MHDRUZGMPXBVQJ-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.[Pd+2]

Origin of Product

United States

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